2-Pentynoic Acid Methyl-d3 Ester
Description
2-Pentynoic Acid Methyl-d3 Ester is a deuterated analog of methyl 2-pentynoate, where three hydrogen atoms in the methyl ester group (–OCH₃) are replaced with deuterium (–OCD₃). The non-deuterated form, methyl 2-pentynoate (CAS 24342-04-9), has the molecular formula C₆H₈O₂ and is characterized by a five-carbon chain with a terminal alkyne group (C≡C) at the second position and a methyl ester moiety . The deuterated version is primarily used in isotopic labeling studies, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace metabolic pathways or enhance spectral resolution.
Properties
Molecular Formula |
C₆H₅D₃O₂ |
|---|---|
Molecular Weight |
115.15 |
Synonyms |
Methyl-d3 2-pentynoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Analogues
Methyl 2-Pentynoate (Non-Deuterated) CAS: 24342-04-9 Formula: C₆H₈O₂ Molecular Weight: 112.13 g/mol Key Properties: A terminal alkyne ester with applications in organic synthesis. Its reactivity is dominated by the electrophilic alkyne group, enabling click chemistry or cross-coupling reactions. The absence of deuterium limits its utility in tracer studies .
2-Pentynoic Acid Methyl-d3 Ester Inferred Formula: C₆H₅D₃O₂ Inferred Molecular Weight: ~115.16 g/mol Key Properties: The deuterated methyl group increases molecular weight by ~3 atomic mass units (AMU), critical for distinguishing it from non-deuterated analogs in mass spectrometry. Deuteration may slightly alter boiling points and partition coefficients due to isotopic effects .
Chain-Length and Functional Group Variants
Methyl 2-Butynoate CAS: 78238-12-7 Formula: C₅H₆O₂ Molecular Weight: 98.10 g/mol Key Differences: A shorter-chain analog (four carbons vs. five in 2-pentynoate). The reduced chain length lowers hydrophobicity and may enhance volatility. Used in fragrance synthesis and as a monomer precursor .
Found in essential oils and flavor compounds .
Deuterated Esters in Research
10-Undecenoic Acid Methyl-d3 Ester CAS: 774610-27-4 Formula: C₁₂H₁₉D₃O₂ Molecular Weight: 201.32 g/mol Key Differences: A longer-chain deuterated ester (12 carbons) with a terminal double bond. Used in metabolic studies of fatty acid derivatives, highlighting the role of chain length in lipid solubility and enzyme specificity .
Data Table: Comparative Analysis of Selected Compounds
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Methyl 2-Pentynoate | 24342-04-9 | C₆H₈O₂ | 112.13 | Alkyne, Ester | Organic synthesis, click chemistry |
| 2-Pentynoic Acid Methyl-d3 Ester | N/A | C₆H₅D₃O₂ | ~115.16 | Alkyne, Deuterated | Isotopic labeling, MS/NMR studies |
| Methyl 2-Butynoate | 78238-12-7 | C₅H₆O₂ | 98.10 | Alkyne, Ester | Fragrance synthesis, monomers |
| Ethyl 2-Methyl-3-Pentenoate | 1617-23-8 | C₈H₁₄O₂ | 142.20 | Alkene, Ester | Flavor compounds, essential oils |
| 10-Undecenoic Acid Methyl-d3 Ester | 774610-27-4 | C₁₂H₁₉D₃O₂ | 201.32 | Alkene, Deuterated | Lipid metabolism studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
